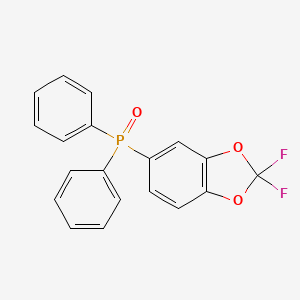
(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)(oxo)diphenyl-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)(oxo)diphenyl-lambda~5~-phosphane is a complex organophosphorus compound It features a benzodioxole ring substituted with two fluorine atoms and a diphenylphosphine oxide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluoro-2H-1,3-benzodioxol-5-yl)(oxo)diphenyl-lambda~5~-phosphane typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with diphenylphosphine oxide under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like tetrahydrofuran. The mixture is heated to reflux, and the progress of the reaction is monitored using techniques like thin-layer chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)(oxo)diphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine.
Substitution: The fluorine atoms on the benzodioxole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of diphenylphosphine oxide derivatives.
Reduction: Formation of diphenylphosphine.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)(oxo)diphenyl-lambda~5~-phosphane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2,2-Difluoro-2H-1,3-benzodioxol-5-yl)(oxo)diphenyl-lambda~5~-phosphane involves its interaction with molecular targets through its phosphine oxide group. This group can form strong bonds with metal ions, making the compound useful as a ligand in coordination chemistry. Additionally, the fluorine atoms on the benzodioxole ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-1,3-benzodioxole: A precursor in the synthesis of the target compound.
Diphenylphosphine oxide: Shares the phosphine oxide functional group.
(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)boronic acid: Similar structure with a boronic acid group instead of a phosphine oxide.
Uniqueness
(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)(oxo)diphenyl-lambda~5~-phosphane is unique due to the combination of the benzodioxole ring with fluorine substitutions and the diphenylphosphine oxide group. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
503269-73-6 |
|---|---|
Molecular Formula |
C19H13F2O3P |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
5-diphenylphosphoryl-2,2-difluoro-1,3-benzodioxole |
InChI |
InChI=1S/C19H13F2O3P/c20-19(21)23-17-12-11-16(13-18(17)24-19)25(22,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H |
InChI Key |
HSMKSSYSABDCJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC4=C(C=C3)OC(O4)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R)-1-hydroxy-3-phenylpropan-2-yl]sulfamic acid](/img/structure/B14236479.png)
![(2S,3S)-2-(4-Nitrophenyl)-1,5-dioxaspiro[5.5]undecan-3-amine](/img/structure/B14236491.png)
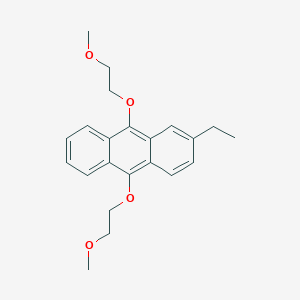

![Thieno[3,4-b]-1,4-dioxin, 5-hexyl-2,3-dihydro-](/img/structure/B14236508.png)
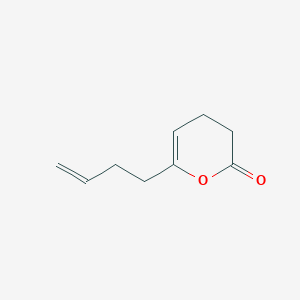
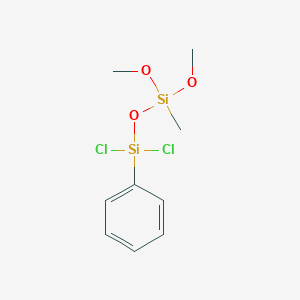

![(2R)-2-[(R)-hydroxy(phenyl)methyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B14236523.png)
![3-[(4-Iodophenyl)ethynyl]-1,10-phenanthroline](/img/structure/B14236537.png)
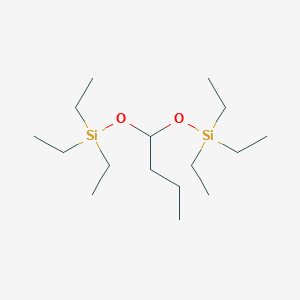
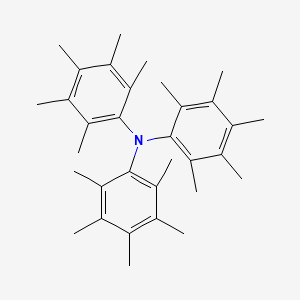
![(2R,3R)-2,3-Dihydroxy-3-{[(2R)-1-hydroxy-3-oxopropan-2-yl]oxy}propanal](/img/structure/B14236547.png)
